Cas no 669695-07-2 (Quinoxaline, 1-acetyl-1,2,3,4-tetrahydro-4-methyl- (9CI))
669695-07-2 structure
Product Name:Quinoxaline, 1-acetyl-1,2,3,4-tetrahydro-4-methyl- (9CI)
CAS No:669695-07-2
MF:C11H14N2O
MW:190.241662502289
CID:965013
PubChem ID:21858674
Update Time:2025-04-19
Quinoxaline, 1-acetyl-1,2,3,4-tetrahydro-4-methyl- (9CI) Chemical and Physical Properties
Names and Identifiers
-
- Quinoxaline, 1-acetyl-1,2,3,4-tetrahydro-4-methyl- (9CI)
- 1-(4-methyl-2,3-dihydroquinoxalin-1-yl)ethanone
- 1-ACETYL-4-METHYL-1,2,3,4-TETRAHYDROQUINOXALINE
- AKOS013255007
- 1-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)ethan-1-one
- DTXSID90618911
- 1-(4-Methyl-3,4-dihydroquinoxalin-1(2H)-yl)ethanone
- Z1173456687
- 669695-07-2
- SCHEMBL9607910
- 1-(4-Methyl-3,4-dihydroquinoxalin-1(2H)-yl)ethan-1-one
-
- Inchi: 1S/C11H14N2O/c1-9(14)13-8-7-12(2)10-5-3-4-6-11(10)13/h3-6H,7-8H2,1-2H3
- InChI Key: BQFCQMSMDCSNRE-UHFFFAOYSA-N
- SMILES: O=C(C)N1C2C=CC=CC=2N(C)CC1
Computed Properties
- Exact Mass: 190.110613074g/mol
- Monoisotopic Mass: 190.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 23.6Ų
Quinoxaline, 1-acetyl-1,2,3,4-tetrahydro-4-methyl- (9CI) Related Literature
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
669695-07-2 (Quinoxaline, 1-acetyl-1,2,3,4-tetrahydro-4-methyl- (9CI)) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
CN Supplier
Bulk
上海帛亦医药科技有限公司
Gold Member
CN Supplier
Reagent
Handan Zechi Trading Co., Ltd
Gold Member
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
CN Supplier
Reagent